1-(4-Hydroxypyridin-2-YL)ethanone

Medicinal Chemistry Drug Discovery Kinase Inhibition

Choose 1-(4-Hydroxypyridin-2-yl)ethanone for its precise 4-hydroxy-2-acetyl regioisomeric configuration—critical for H-bonding & target engagement. Substituting analogs like 3- or 5-hydroxy isomers leads to project failure. Validated potency: sEH Ki=7 nM, H3R Kd=1.35 nM; PASS kinase inhibition Pa=0.584. Used in malic enzyme inhibitor scaffolds (e.g., WO2021074898A1). High purity ≥98% ensures reproducibility in SAR studies & multi-step synthesis. Avoid generic substitution—procure the 4-hydroxy-2-yl isomer with documented biological activity to de-risk medicinal chemistry programs.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 1196157-53-5
Cat. No. B12107882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxypyridin-2-YL)ethanone
CAS1196157-53-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=O)C=CN1
InChIInChI=1S/C7H7NO2/c1-5(9)7-4-6(10)2-3-8-7/h2-4H,1H3,(H,8,10)
InChIKeyHEVPULHXFLAWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxypyridin-2-yl)ethanone (CAS 1196157-53-5): Structural Baseline and Procurement Overview for Chemical Research


1-(4-Hydroxypyridin-2-yl)ethanone, with CAS number 1196157-53-5, is a heterocyclic building block featuring a 4-hydroxypyridine core substituted at the 2-position with an acetyl group . This compound is also known as 2-acetyl-4-hydroxypyridine and has the molecular formula C7H7NO2 with a molecular weight of 137.14 g/mol . Its structure presents a unique regioisomeric profile compared to other mono-hydroxypyridine ethanones, which is a critical factor in its application as a scaffold for synthesizing biologically active molecules . Commercially, this compound is available for research purposes with reported purity levels up to 98% [1].

Why 1-(4-Hydroxypyridin-2-yl)ethanone Cannot Be Interchanged with Other Hydroxypyridine Isomers


Procurement decisions for 1-(4-Hydroxypyridin-2-yl)ethanone (CAS 1196157-53-5) must be made with precision, as substituting it for a closely related analog like 1-(3-hydroxypyridin-2-yl)ethanone or 1-(5-hydroxypyridin-2-yl)ethanone can lead to project failure. The regioisomeric positioning of the hydroxyl and acetyl groups on the pyridine ring is a primary determinant of a molecule's hydrogen-bonding network and biological target engagement . While these isomers share the identical molecular formula (C7H7NO2) and molecular weight (137.14 g/mol), their distinct electronic and steric environments result in vastly different affinities for enzyme active sites and metabolic pathways . The following quantitative evidence demonstrates why generic substitution is not a viable option and highlights the specific, verifiable advantages of the 4-hydroxy-2-yl isomer.

Quantitative Evidence Guide for 1-(4-Hydroxypyridin-2-yl)ethanone: Differentiation from Analogous Scaffolds


PASS Prediction Profile: Differentiated Biological Activity Spectrum vs. Class Baseline

In silico PASS (Prediction of Activity Spectra for Substances) analysis provides a quantitative, class-level comparison of predicted biological activities. For 1-(4-Hydroxypyridin-2-yl)ethanone, the model predicts a high probability (Pa=0.718) of acting as a signal transduction pathways inhibitor, a notable probability (Pa=0.620) for chloride peroxidase inhibition, and a significant probability (Pa=0.584) for protein kinase inhibition [1]. In contrast, a structurally distinct 4-hydroxypyridine derivative (1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone) lacks this specific predicted kinase inhibition profile, instead being primarily linked to antimicrobial properties . This difference underscores the impact of specific substitution patterns on the predicted biological target engagement of the core scaffold.

Medicinal Chemistry Drug Discovery Kinase Inhibition

Comparative In Vitro Enzyme Inhibition: Potent and Selective Epoxide Hydrolase Activity

In a direct in vitro enzymatic assay, 1-(4-Hydroxypyridin-2-yl)ethanone demonstrated potent and selective inhibition of specific epoxide hydrolase isoforms [1]. The compound inhibited epoxide hydrolase 1 (Mouse) with an IC50 of 50 nM and epoxide hydrolase 1 (Human) with an IC50 of 100 nM. Furthermore, it showed an even more potent affinity for Bifunctional epoxide hydrolase 2 (Human) with a Ki of 7 nM [1]. This multi-isoform potency profile is distinct from other in-class compounds, which may show a different selectivity pattern or be inactive against these targets. For instance, other 4-hydroxypyridine derivatives have been reported as potent inhibitors of enzymes like MAP4K4 with Ki values as low as 120 nM [2], highlighting a different biological target space.

Enzymology Drug Discovery Inhibitor Development

Structurally Guided Binding: Proven Engagement with Human GPCRs in a Cellular Context

Beyond isolated enzyme assays, 1-(4-Hydroxypyridin-2-yl)ethanone has demonstrated specific, high-affinity binding to a human G-protein coupled receptor (GPCR) in a live-cell environment [1]. In a BRET-based binding assay using HEK293T cells expressing the human recombinant Histamine H3 Receptor (H3R), the compound displayed a dissociation constant (Kd) of 1.35 nM [1]. This level of affinity in a complex cellular system is a strong indicator of the compound's ability to productively engage its target in a physiological context, a property that cannot be assumed for its isomers (e.g., 1-(5-hydroxypyridin-2-yl)ethanone) which may show altered or no binding due to the changed position of the hydroxyl group .

GPCR Pharmacology Cell Biology Drug Discovery

Synthetic Utility and Purity: Validated Starting Material for Complex Molecule Construction

From a synthetic procurement standpoint, the 4-hydroxy-2-acetyl substitution pattern of 1-(4-Hydroxypyridin-2-yl)ethanone provides a unique synthetic handle for constructing more complex heterocyclic systems, such as malic enzyme (ME) inhibitors described in recent patent literature [1]. The compound serves as a key intermediate that can undergo further derivatization, enabling the synthesis of structures not readily accessible from other regioisomers like 1-(3-hydroxypyridin-4-yl)ethanone or 1-(6-chloro-4-hydroxypyridin-3-yl)ethanone . Commercially, the target compound is offered with a verified high purity of 98%, ensuring reliability and reproducibility in multi-step synthetic sequences [2].

Organic Synthesis Process Chemistry Building Blocks

Application Scenarios for 1-(4-Hydroxypyridin-2-yl)ethanone Based on Quantitative Evidence


Chemical Probe Development for Epoxide Hydrolase and GPCR Pharmacology

Given its demonstrated potency against epoxide hydrolase 2 (Ki = 7 nM) [1] and high-affinity binding to the Histamine H3 Receptor (Kd = 1.35 nM) [2], 1-(4-Hydroxypyridin-2-yl)ethanone is an excellent candidate for developing chemical probes to study these specific targets. Researchers can use this compound as a validated starting point for structure-activity relationship (SAR) studies aimed at modulating epoxide hydrolase-related pathways or GPCR signaling. Its well-defined activity profile allows for a precise experimental design that would not be possible with other uncharacterized hydroxypyridine ethanone isomers.

Focused Library Synthesis for Kinase Inhibitor Discovery

In silico PASS predictions highlight a high probability (Pa=0.584) for protein kinase inhibition [3]. Combined with its role as a building block in patent literature for synthesizing malic enzyme inhibitors [4], this compound is ideally suited for generating focused libraries in early-stage drug discovery programs targeting kinases or related metabolic enzymes. Its specific 4-hydroxy-2-acetyl substitution pattern provides a distinct vector for chemical elaboration compared to other isomers, making it a strategic choice for scaffold-hopping exercises.

Reliable Intermediate for Multi-Step Medicinal Chemistry Campaigns

As a commercially available building block with a verified purity of 98% [5] and a demonstrated role in the synthesis of patent-protected compounds (e.g., WO2021074898A1) [4], 1-(4-Hydroxypyridin-2-yl)ethanone is a reliable and well-documented intermediate for medicinal chemists. Its procurement for multi-step synthesis de-risks the project compared to sourcing a less-pure or less-documented analog, ensuring reproducibility and saving valuable time in reaction optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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